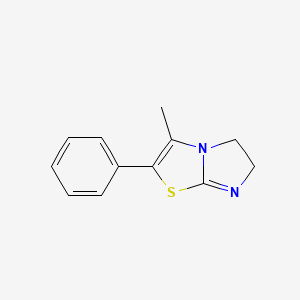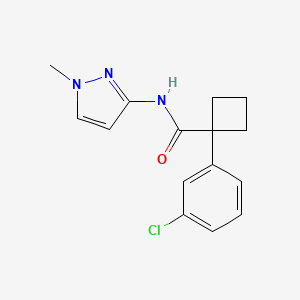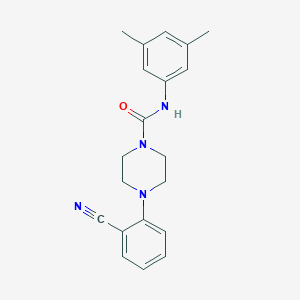![molecular formula C17H25N3O B7519193 N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide](/img/structure/B7519193.png)
N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Mécanisme D'action
N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide works by inhibiting GABA transaminase, an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This increased GABAergic activity can lead to a variety of potential therapeutic effects, including anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and Physiological Effects:
N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This increased GABAergic activity can lead to a variety of potential therapeutic effects, including anticonvulsant, anxiolytic, and analgesic effects. Additionally, N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide has been shown to have effects on other neurotransmitters, including dopamine and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide is its high selectivity for GABA transaminase, which reduces the potential for off-target effects. Additionally, N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide has been shown to have good oral bioavailability and pharmacokinetic properties, which make it a promising candidate for further development. However, one limitation of N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide is its relatively short half-life, which may limit its therapeutic potential.
Orientations Futures
There are several potential future directions for research on N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide. One area of interest is the potential use of N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide in the treatment of addiction, particularly cocaine addiction. Additionally, further research is needed to explore the potential therapeutic effects of N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide in other neurological and psychiatric disorders, such as epilepsy and anxiety disorders. Finally, there is a need for further development of N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide analogs with improved pharmacokinetic properties and therapeutic potential.
Méthodes De Synthèse
N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis starts with the reaction of 2-methylphenylpiperazine with cyclopropylmethyl bromide, followed by the conversion of the resulting product to the corresponding carboxylic acid. This acid is then converted to the corresponding acid chloride, which is subsequently reacted with N-methylglycine to form N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide.
Applications De Recherche Scientifique
N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. Additionally, N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide has been investigated for its potential use in the treatment of addiction, particularly cocaine addiction, as well as in the management of neuropathic pain.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-14-4-2-3-5-16(14)20-10-8-19(9-11-20)13-17(21)18-12-15-6-7-15/h2-5,15H,6-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYRQBCWYOMSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methylpyrazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7519128.png)
![2-(6-Chloro-3-oxo-2,3-dihydro-4H-benzo[B][1,4]oxazin-4-YL)-N-(prop-2-YN-1-YL)acetamide](/img/structure/B7519132.png)

![4-[[2-(1,3-Benzothiazol-2-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7519142.png)
![3-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-4-(3-methoxypropyl)-1H-1,2,4-triazol-5-one](/img/structure/B7519150.png)

![3-[(4-Tert-butylphenoxy)methyl]-5-[(2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7519167.png)

![2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione](/img/structure/B7519182.png)
![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B7519219.png)

![1-(2-methylprop-2-enyl)-3-[4-[6-(2-methylprop-2-enylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519223.png)
![3-(3,4-Dimethylphenyl)sulfonyl-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B7519225.png)
![4-[[(4-Methylbenzoyl)amino]sulfamoyl]benzoic acid](/img/structure/B7519232.png)